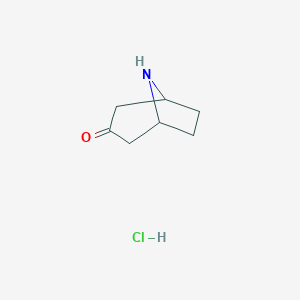

Nortropinone hydrochloride

描述

属性

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQWQFWRSDNBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948469 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-68-0 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Nortropinone Hydrochloride from Tropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nortropinone hydrochloride from its precursor, tropinone (B130398). Nortropinone is a key intermediate in the synthesis of various tropane (B1204802) alkaloids and their analogues, which are of significant interest in drug discovery and development. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.

Executive Summary

The conversion of tropinone to nortropinone involves the demethylation of the tertiary amine in the tropane ring system. The most widely employed and well-documented method for this transformation is the reaction with 1-chloroethyl chloroformate (ACE-Cl), a variation of the von Braun N-demethylation. This guide will focus on this primary method while also exploring alternative approaches such as the Polonovski reaction and photochemical demethylation to provide a comparative analysis for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Synthesis via N-Demethylation with 1-Chloroethyl Chloroformate (ACE-Cl)

The reaction of tropinone with 1-chloroethyl chloroformate is a robust and widely used method for the synthesis of nortropinone. The process occurs in two main stages: the formation of an intermediate carbamate (B1207046) followed by its decomposition to yield the secondary amine, which is then converted to its hydrochloride salt.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the N-demethylation of tropinone.

Step 1: Formation of the Chloroethyl Carbamate Intermediate

-

Dissolve tropinone (10.0 g, 71.84 mmol) in dichloroethane (DCE, 60 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add 1-chloroethyl chloroformate (ACE-Cl, 14.5 mL, 19.11 g, 133.7 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, dilute the mixture with diethyl ether (Et₂O, 400 mL) and filter the resulting precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude chloroethyl carbamate intermediate.

Step 2: Hydrolysis and Formation of this compound

-

Dissolve the crude chloroethyl carbamate from the previous step in methanol (B129727) (MeOH, 200 mL).

-

Stir the solution at room temperature for 1 hour.

-

Concentrate the solution under reduced pressure at 55 °C to yield crude this compound as a brown solid.

Step 3: Purification

-

Recrystallize the crude product from acetonitrile (B52724) to afford purified this compound as a white crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Tropinone | |

| Reagent | 1-Chloroethyl Chloroformate (ACE-Cl) | |

| Solvent (Step 1) | Dichloroethane (DCE) | |

| Reaction Time (Step 1) | Overnight | |

| Reaction Temperature | Room Temperature | |

| Solvent (Step 2) | Methanol (MeOH) | |

| Reaction Time (Step 2) | 1 hour | |

| Yield (Crude Product) | 98% | |

| Purification Method | Recrystallization from Acetonitrile | |

| Yield (Purified Product) | 43% | |

| Melting Point | >180°C (decomposes) | [1] |

Characterization Data of this compound

| Analysis | Data | Reference |

| Appearance | White to Off-White Solid | |

| Molecular Formula | C₇H₁₂ClNO | |

| Molecular Weight | 161.63 g/mol | |

| Melting Point | >180°C (decomposes) | [1] |

| ¹H NMR Spectrum | Data available | [2] |

| ¹³C NMR Spectrum | Data available | [2] |

| Infrared (IR) Spectrum | Data available | [2] |

| Mass Spectrum (MS) | Data available | [2] |

| CAS Number | 25602-68-0 |

Alternative Synthetic Methodologies

While the ACE-Cl method is prevalent, other N-demethylation techniques can be applied to tropinone. These methods may offer advantages in specific contexts, such as milder reaction conditions or different reagent toxicity profiles.

Polonovski Reaction

The Polonovski reaction involves the N-demethylation of a tertiary amine N-oxide.[3] For tropinone, this would involve a two-step process:

-

N-oxidation: Oxidation of tropinone to tropinone N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

-

Rearrangement: Treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to induce rearrangement and demethylation, typically yielding the N-acetylnortropinone, which would then require hydrolysis to nortropinone.[2][3]

Detailed experimental protocols and yields specifically for the Polonovski reaction on tropinone are less commonly reported in readily available literature, making a direct quantitative comparison challenging.

Photochemical N-Demethylation

Electrochemical N-Demethylation

Electrochemical methods provide a reagent-free approach to N-demethylation.[3] This technique involves the anodic oxidation of the tertiary amine, leading to the formation of an iminium intermediate that can be hydrolyzed to the secondary amine. This method has been successfully applied to various tropane alkaloids.[3]

Experimental Workflows and Mechanisms

Synthesis of this compound via ACE-Cl Method

Mechanism of ACE-Cl Mediated N-Demethylation

The reaction proceeds through a well-established mechanism. The tertiary amine of tropinone acts as a nucleophile, attacking the carbonyl carbon of ACE-Cl to form a quaternary ammonium (B1175870) intermediate. This is followed by the elimination of methyl chloride and the formation of a carbamate. Subsequent solvolysis, in this case with methanol, leads to the decomposition of the carbamate to yield the secondary amine (nortropinone), carbon dioxide, and chloroethane. The nortropinone is then protonated to form the hydrochloride salt.

Conclusion

The synthesis of this compound from tropinone is a critical transformation in the development of tropane alkaloid-based therapeutics. The N-demethylation using 1-chloroethyl chloroformate stands out as a reliable and well-documented method, offering high yields of the crude product. However, the purification step is crucial for obtaining a high-purity final product, which significantly impacts the overall yield. Alternative methods such as the Polonovski reaction and photochemical demethylation present intriguing possibilities, particularly from a green chemistry perspective, though they require further optimization to be competitive in terms of yield and simplicity for this specific conversion. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this compound, enabling further exploration of its utility as a versatile building block in medicinal chemistry.

References

physical and chemical properties of Nortropinone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride is a key synthetic intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its biological significance as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of nortropinone, a demethylated analog of tropinone (B130398). It presents as a white to off-white or light brown crystalline solid and is known to be hygroscopic.[1]

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | 8-Azabicyclo[3.2.1]octan-3-one hydrochloride | [1] |

| Synonyms | Desmethyltropinone hydrochloride, 3-Nortropanone hydrochloride | [1] |

| Molecular Formula | C₇H₁₂ClNO | [1] |

| Molecular Weight | 161.63 g/mol | [1] |

| CAS Number | 25602-68-0 | [1] |

| Appearance | White to off-white or light brown solid | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Tabulated Physical Properties

| Property | Value |

| Melting Point | >180 °C (with decomposition)[1] |

| Boiling Point | Not applicable (decomposes) |

| pKa | Estimated 8-9 (for the secondary amine) |

Tabulated Solubility Data

| Solvent | Solubility |

| Water | Soluble (qualitative) |

| Methanol | Soluble (qualitative)[1] |

| Chloroform | Soluble (qualitative)[1] |

| Dichloromethane | Soluble (qualitative)[1] |

| DMSO | 45 mg/mL |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is available through ChemicalBook, providing visual confirmation of the proton environments within the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | m | 2H | H-1, H-5 (bridgehead protons) |

| ~2.8-3.1 | m | 4H | H-2, H-4 (protons α to carbonyl and nitrogen) |

| ~2.0-2.3 | m | 4H | H-6, H-7 (protons on the ethylene (B1197577) bridge) |

| ~9.0-10.0 | br s | 2H | NH₂⁺ (protons on the nitrogen) |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~208-212 | C=O (ketone) |

| ~58-62 | C-1, C-5 (bridgehead carbons) |

| ~45-50 | C-2, C-4 (carbons α to carbonyl and nitrogen) |

| ~28-32 | C-6, C-7 (carbons on the ethylene bridge) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 (broad) | N-H stretch (secondary amine salt) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1400-1500 | C-H bend |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (nortropinone, C₇H₁₁NO) at m/z 125.1. Common fragmentation patterns for cyclic ketones and amines would involve α-cleavage and loss of small neutral molecules.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 125 | [M]⁺ (molecular ion of the free base) |

| 96 | [M-CO-H]⁺ |

| 82 | [M-C₂H₃O]⁺ |

| 68 | [M-C₃H₅O]⁺ |

Experimental Protocols

Synthesis of this compound from Tropinone

This protocol describes a common method for the N-demethylation of tropinone to yield nortropinone, which is then converted to its hydrochloride salt.

References

An In-depth Technical Guide to Nortropinone Hydrochloride (CAS 25602-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropinone hydrochloride (CAS: 25602-68-0) is a key organic compound and a derivative of tropinone (B130398). Structurally, it is a bicyclic alkaloid that serves as a vital intermediate and building block in the synthesis of a wide array of tropane (B1204802) alkaloids and their analogs.[1][2] These synthesized compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anticholinergic, anesthetic, and central nervous system effects.[3][4][5] this compound's utility in drug discovery is pronounced, where it functions as a linker or precursor for exploring novel therapeutics.[6][7] It is also identified as a metabolite of tropinone and an inhibitor of the 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is a target for metabolic diseases.[7][8] This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and analytical characterization.

Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline solid.[7][9][10] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature or under refrigerated conditions (-20°C) for long-term stability.[6][7][11]

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 25602-68-0 | [12] |

| Molecular Formula | C₇H₁₂ClNO | [12][13] |

| Molecular Weight | 161.63 g/mol | [12][13] |

| Melting Point | >180°C (with decomposition) | [11][12][13] |

| Boiling Point | 258.8°C at 760 mmHg | [12][13] |

| Flash Point | 110.3°C | [12][13] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol (B129727).[6][7] Soluble in DMSO (approx. 45 mg/mL).[14] | [6][7][14] |

| Vapor Pressure | 0.0106 mmHg at 25°C | [12][13] |

| Appearance | White to yellow-brown solid | [12] |

Synthesis and Purification

Nortropinone is structurally the N-demethylated analog of tropinone. Synthetically, it can be accessed through methods starting from tropinone or via multi-component reactions reminiscent of the classic Robinson-Schöpf tropinone synthesis.[15][16]

Experimental Protocol: Synthesis via N-Demethylation of Tropinone

A common laboratory-scale synthesis involves the N-demethylation of the more readily available tropinone.[6]

Materials:

-

8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

-

1-Chloroethyl chloroformate (ACE-Cl)

-

Dichloroethane (DCE)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction: Dissolve tropinone (10.0 g, 71.84 mmol) in dichloroethane (60 mL). Slowly add 1-chloroethyl chloroformate (14.5 mL, 133.7 mmol) dropwise to the solution. Stir the reaction mixture at room temperature overnight.[6]

-

Work-up: Dilute the mixture with diethyl ether (400 mL) and filter the resulting precipitate. Concentrate the filtrate under reduced pressure to yield the crude chloroethyl carbamate (B1207046) intermediate.[6]

-

Solvolysis: Dissolve the crude intermediate in methanol (200 mL) and stir at room temperature for 1 hour.[6]

-

Isolation: Concentrate the methanolic solution under reduced pressure at 55°C to obtain crude this compound as a brown solid.[6]

-

Purification: Recrystallize the crude product from acetonitrile to yield purified this compound as a white crystalline solid.[6]

A general workflow for this synthesis and purification process is illustrated below.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry.

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[17] The resulting spectra should be consistent with the established structure of the 8-azabicyclo[3.2.1]octan-3-one hydrochloride.[18]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The resulting spectrum should show characteristic peaks for the amine salt (N-H stretch), alkane C-H bonds, and a strong carbonyl (C=O) stretch. An infrared spectrum that conforms to the structure is a key quality specification.[10][19]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acquisition: Analyze using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI). The mass spectrum should display a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20][21]

The logical flow for characterizing a synthesized batch of this compound is outlined in the diagram below.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but is a crucial starting material.[1] Its bicyclic tropane core is a privileged scaffold in medicinal chemistry.

-

Synthesis of Tropane Alkaloid Analogs: It is used in the solid-phase synthesis of various analogs like nordihydrodarlingine and norchalcostrobamine.[1]

-

CNS Drug Discovery: N-substituted nortropinone derivatives are explored for their potential in treating central nervous system disorders, including anxiety, schizophrenia, and substance abuse.[3]

-

Enzyme Inhibition Studies: It acts as an inhibitor of 11β-HSD1, making it a useful tool compound for research into metabolic syndromes.[7][8]

-

Precursor to Bioactive Molecules: The nortropinone structure is a precursor to a wide range of biologically active compounds, from anticholinergics to potent receptor antagonists.[3][4]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[13] It is intended for research and development use only.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tropinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 25602-68-0 [chemicalbook.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. nbinno.com [nbinno.com]

- 9. labproinc.com [labproinc.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound | CAS#:25602-68-0 | Chemsrc [chemsrc.com]

- 12. Cas 25602-68-0,this compound | lookchem [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 16. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]

- 17. hmdb.ca [hmdb.ca]

- 18. This compound(25602-68-0) 1H NMR spectrum [chemicalbook.com]

- 19. spectra-analysis.com [spectra-analysis.com]

- 20. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Nortropinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride is a tropane (B1204802) alkaloid and a known metabolite of tropinone. While primarily recognized as a versatile intermediate in the synthesis of various pharmaceuticals, it has also been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, thereby regulating intracellular glucocorticoid concentrations. Inhibition of 11β-HSD1 is a therapeutic strategy being explored for a range of metabolic disorders. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with 11β-HSD1. It includes a summary of relevant (though not specific to this compound) quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the involved signaling pathways and experimental workflows.

Introduction

This compound, with the chemical formula C₇H₁₁NO·HCl, is a bicyclic amine belonging to the tropane alkaloid class. It serves as a key building block in the synthesis of a wide array of biologically active compounds.[1][2] Beyond its utility in synthetic chemistry, this compound has been noted for its inhibitory effect on 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in drug development.[1][2][3] This document aims to provide a comprehensive technical resource on the mechanism of action of this compound for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary mechanism of action attributed to this compound is the inhibition of 11β-HSD1.[1][2][3] This enzyme is a critical component of the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone (B1669442) to active cortisol in humans (and 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents) within target tissues.

The Glucocorticoid Activation Pathway

Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes, including metabolism, immune response, and stress. The biological activity of glucocorticoids is determined not only by their circulating levels but also by their intracellular concentration, which is tightly controlled by the activity of 11β-HSD enzymes. 11β-HSD1, primarily a reductase, amplifies glucocorticoid action by regenerating active cortisol from inactive cortisone, thereby increasing the local concentration of cortisol available to bind to the glucocorticoid receptor (GR). This intracellular activation of glucocorticoids is a key mechanism for tissue-specific regulation of glucocorticoid signaling.

Role of this compound as an Inhibitor

This compound acts as an inhibitor of 11β-HSD1, thereby reducing the intracellular conversion of cortisone to cortisol. By blocking this enzymatic step, this compound effectively decreases the local concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and the brain. This inhibition leads to a dampening of glucocorticoid receptor activation and the subsequent downstream signaling pathways.

Signaling Pathway

The inhibitory action of this compound on 11β-HSD1 directly impacts the glucocorticoid signaling pathway. The following diagram illustrates the point of intervention of this compound.

References

Nortropinone Hydrochloride: A Pivotal Building Block in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride, a derivative of tropinone, serves as a crucial intermediate in the landscape of organic synthesis, particularly in the construction of complex, biologically active molecules.[1] Its rigid bicyclic tropane (B1204802) scaffold is a key structural motif in a variety of natural products and synthetic compounds with significant therapeutic applications. This technical guide provides a comprehensive overview of this compound's chemical properties, its versatile applications as a synthetic building block, detailed experimental protocols for key transformations, and its role in the development of novel therapeutic agents, with a focus on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Introduction

This compound, chemically known as 8-Azabicyclo[3.2.1]octan-3-one hydrochloride, is a white to off-white crystalline powder.[1] Its structure features a secondary amine within a bicyclic system and a ketone functional group, providing two reactive centers for a wide array of chemical modifications. This dual reactivity makes it an invaluable precursor for the synthesis of diverse molecular architectures, especially in the field of medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

One of the most significant applications of nortropinone derivatives is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme plays a critical role in the peripheral conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25602-68-0 | [4] |

| Molecular Formula | C₇H₁₂ClNO | [5] |

| Molecular Weight | 161.63 g/mol | [5] |

| Appearance | White to Light yellow to Light orange powder to crystal | [4] |

| Melting Point | >180°C (decomposition) | [2] |

| Synonyms | 3-Nortropanone Hydrochloride, 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride | [4] |

Applications in Organic Synthesis

This compound's utility as a synthetic building block stems from the reactivity of its secondary amine and ketone functionalities. Key transformations include N-alkylation, reductive amination, and reactions involving the ketone group, such as the Mannich reaction and the formation of spirocyclic compounds.

N-Alkylation and N-Arylation

The secondary amine of the nortropinone scaffold is readily alkylated or arylated to introduce a wide variety of substituents. This modification is fundamental in structure-activity relationship (SAR) studies for the development of new drug candidates. A common strategy involves the reaction of nortropinone with alkyl or aryl halides in the presence of a base.

Reductive Amination

Reductive amination is a powerful one-pot method to form N-substituted nortropinone derivatives.[6] The reaction involves the in-situ formation of an imine or enamine intermediate from nortropinone and a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.[3][7] This method offers a highly efficient route to a diverse library of compounds.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the α-protons of nortropinone's ketone), an aldehyde (like formaldehyde), and a primary or secondary amine.[1][8] This reaction allows for the introduction of an aminomethyl group at the C-2 or C-4 position of the nortropinone ring, leading to the formation of β-amino-ketones, which are valuable intermediates for further synthetic elaborations.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for key synthetic transformations starting from nortropinone or its derivatives.

General Procedure for the Synthesis of Mannich Base Hydrochlorides

This protocol describes a general method for the three-component Mannich reaction.[9]

Materials:

-

Methylketone (0.20 mol)

-

Dimethylamine (B145610) hydrochloride (0.20 mol)

-

Paraformaldehyde (0.25 mol)

-

Concentrated HCl (0.50 mL)

-

95% Ethanol (B145695) (30 mL)

Procedure:

-

A mixture of the methylketone, dimethylamine hydrochloride, paraformaldehyde, and concentrated HCl in 95% ethanol is refluxed for 3 hours.[9]

-

After cooling, 150 mL of acetone is added, and the mixture is left overnight in the refrigerator.[9]

-

The crystals formed are filtered and recrystallized from a mixture of acetone and 95% ethanol to yield the Mannich base hydrochloride.[9]

In Vitro Assay for 11β-HSD1 Inhibition

This protocol outlines a cell-based assay for screening 11β-HSD1 inhibitors.[10]

Cell Line:

-

Murine skeletal muscle cell line C2C12[10]

Procedure:

-

Differentiate C2C12 myoblasts into myotubes. The expression of 11β-HSD1 mRNA increases upon differentiation.[10]

-

Treat the C2C12 myotubes with cortisone. The cells will convert cortisone to cortisol.[10]

-

Measure the enzyme activity using a homogeneous time-resolved fluorescence (HTRF) assay.[10]

-

To test for inhibition, co-incubate the cells with cortisone and the test compound (e.g., a nortropinone derivative).

-

Determine the IC₅₀ value by measuring the concentration-dependent inhibition of cortisol production.[10] A known inhibitor like carbenoxolone (B1668346) can be used as a positive control.[10]

Visualization of Key Pathways and Workflows

Synthetic Workflow for N-Substituted Nortropinones

The following diagram illustrates a general synthetic workflow for the preparation of N-substituted nortropinone derivatives, a key application of this building block.

11β-HSD1 Signaling Pathway

This diagram illustrates the role of 11β-HSD1 in the conversion of cortisone to cortisol and its subsequent effects, representing a key target for nortropinone-derived inhibitors.

Quantitative Data

While specific yields and spectroscopic data are highly dependent on the exact substrates and reaction conditions used, the following table provides an example of the types of data that are typically reported for the synthesis of N-substituted nortropinone derivatives.

Table 1: Example Spectroscopic Data for an N-Substituted Nortropinone Derivative

| Compound | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Benzyl-nortropinone | 85 | 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ar), 3.40-3.50 (m, 2H, N-CH), 2.70-2.80 (m, 2H, CO-CH₂), 2.10-2.30 (m, 4H, CH₂), 1.60-1.80 (m, 2H, CH₂) | 210.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (N-CH), 58.0 (N-CH₂-Ar), 48.0 (CO-CH₂), 38.0 (CH₂), 30.0 (CH₂) |

Note: The NMR data presented here are hypothetical and for illustrative purposes. Actual chemical shifts may vary.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its readily modifiable structure allows for the creation of a vast array of derivatives with diverse biological activities. The development of novel synthetic methodologies utilizing this compound continues to be an active area of research, with significant potential for the discovery of new therapeutic agents. In particular, its role as a scaffold for the design of 11β-HSD1 inhibitors highlights its importance in addressing metabolic diseases. This guide provides a foundational understanding for researchers to explore the full potential of this compound in their synthetic and drug discovery endeavors.

References

- 1. Mannich Reaction [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that the 11 beta-hydroxysteroid dehydrogenase (11 beta-HSD1) is regulated by pentose pathway flux. Studies in rat adipocytes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSD11B1 hydroxysteroid 11-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

biosynthetic pathways of tropane alkaloids

An In-depth Technical Guide on the Biosynthetic Pathways of Tropane (B1204802) Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] These compounds are predominantly found in the Solanaceae (nightshade) family, but also occur in other families like Erythroxylaceae, Convolvulaceae, and Brassicaceae.[1][2] Clinically significant TAs include the anticholinergic agents hyoscyamine (B1674123) and its epoxide, scopolamine (B1681570), as well as the stimulant and narcotic cocaine.[1][3] The biosynthesis of these alkaloids is a complex, multi-step process primarily occurring in the roots of Solanaceae plants, from which they are often transported to aerial parts for storage.[1][2] Understanding these intricate pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable pharmaceuticals in plants or microbial systems.[1][4]

This guide provides a detailed overview of the core biosynthetic pathways, key enzymes, quantitative data, and relevant experimental protocols for the study of tropane alkaloids.

Core Biosynthetic Pathway in Solanaceae

The biosynthesis of hyoscyamine and scopolamine originates from the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of the tropane ring.[1][5] The tropic acid moiety of hyoscyamine is derived from phenylalanine.[6] The pathway can be divided into several key stages.

Formation of N-methyl-Δ¹-pyrrolinium Cation

The initial committed step in the biosynthesis of tropane and nicotine (B1678760) alkaloids is the N-methylation of putrescine.[1][7] Putrescine itself is formed from either ornithine via ornithine decarboxylase (ODC) or arginine via arginine decarboxylase (ADC).[5][7]

-

N-methylation of Putrescine: Putrescine N-methyltransferase (PMT), a rate-limiting enzyme, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, forming N-methylputrescine.[7][8] This step is considered the first committed step diverting primary metabolites into the alkaloid pathway.[9][10]

-

Oxidative Deamination: The resulting N-methylputrescine is oxidatively deaminated by a diamine oxidase, methylputrescine oxidase (MPO), to form 4-methylaminobutanal.[7][8]

-

Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation.[1][11] This cation is a crucial intermediate and a branch point for the biosynthesis of both tropane and nicotine alkaloids.[3][7]

Figure 1: Formation of the N-methyl-Δ¹-pyrrolinium cation.

Tropinone (B130398) Formation and the Stereospecific Branch Point

The formation of tropinone, the first metabolite containing the characteristic tropane core, is a complex process. Recent studies in Atropa belladonna have shown it proceeds through an atypical polyketide synthase that uses the N-methyl-Δ¹-pyrrolinium cation as a starter unit, followed by cyclization mediated by a cytochrome P450 enzyme.[12]

Tropinone stands at a critical branch point where its fate is determined by two stereospecific tropinone reductases (TRs) belonging to the short-chain dehydrogenase/reductase (SDR) family.[8][13]

-

Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine.[1][3]

-

Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), which is channeled towards the biosynthesis of calystegines.[3][14]

The relative activities of TR-I and TR-II control the metabolic flux towards the different classes of tropane alkaloids.[8]

Formation of Hyoscyamine and Scopolamine

-

Esterification to Littorine (B1216117): Tropine is esterified with phenyllactic acid (derived from phenylalanine) to form the intermediate littorine.[8][12] In A. belladonna, this process involves a glucosyltransferase and an acyltransferase known as LITTORINE SYNTHASE.[12]

-

Rearrangement to Hyoscyamine: Littorine undergoes a rearrangement to form hyoscyamine. This step is catalyzed by a cytochrome P450 enzyme, CYP80F1, which functions as a littorine mutase/monooxygenase.[8]

-

Conversion to Scopolamine: The final steps are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[14][15]

Figure 2: Core biosynthetic pathway from the tropinone branch point to scopolamine.

Key Biosynthetic Enzymes: Quantitative Data

The efficiency of the tropane alkaloid pathway is controlled by several key enzymes that are often considered rate-limiting. PMT, the TRs, and H6H are primary targets for metabolic engineering to increase alkaloid yields.[1][10]

| Enzyme | Abbreviation | Substrate(s) | Kₘ | Source Organism | Reference(s) |

| Putrescine N-methyltransferase | PMT | Putrescine | ~160 µM | Nicotiana tabacum | [16] |

| S-adenosylmethionine | ~30 µM | Nicotiana tabacum | [16] | ||

| Tropinone Reductase I | TR-I | Tropinone | ~15 µM | Datura stramonium | [17] |

| NADPH | ~5 µM | Datura stramonium | [17] | ||

| Tropinone Reductase II | TR-II | Tropinone | ~40 µM | Datura stramonium | [17] |

| NADPH | ~20 µM | Datura stramonium | [17] | ||

| Hyoscyamine 6β-hydroxylase | H6H | L-hyoscyamine | 35 µM | Hyoscyamus niger | [3] |

| α-ketoglutarate | 43 µM | Hyoscyamus niger | [3] | ||

| 6,7-dehydrohyoscyamine | 10 µM | Hyoscyamus niger | [3] |

Evolutionary Divergence: Biosynthesis in Erythroxylum coca

While the overall structure of tropane alkaloids is conserved, their biosynthetic pathways show evidence of convergent evolution. In Erythroxylum coca (Erythroxylaceae), the producer of cocaine, the tropinone reduction step is catalyzed by an enzyme from a different family than in the Solanaceae. Instead of a short-chain dehydrogenase/reductase (SDR), E. coca utilizes a protein from the aldo-keto reductase (AKR) family, named methylecgonone reductase (MecgoR).[9] This enzyme reduces methylecgonone to methylecgonine, the penultimate step in cocaine biosynthesis.[9] This finding strongly supports the theory that the ability to produce tropane alkaloids has arisen more than once during angiosperm evolution.[9]

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying tropane alkaloids in plant tissues.[1]

Figure 3: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.

Detailed Methodology:

-

Sample Preparation:

-

Extraction (µ-QuEChERS approach): [1]

-

Add 1 mL of an acidic extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) to the sample tube.[1]

-

Vortex vigorously for 1 minute.

-

Add partitioning salts (e.g., MgSO₄, NaCl), vortex again, and centrifuge to separate the layers.

-

Collect the upper acetonitrile layer for cleanup.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer the extract to a tube containing a cleanup sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences).

-

Vortex and centrifuge. The resulting supernatant is ready for analysis.

-

-

HPLC Separation: [1]

-

Mass Spectrometry Detection: [1]

-

Quantification:

-

Prepare a calibration curve using certified standards of the target alkaloids (e.g., hyoscyamine, scopolamine).

-

Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.[1]

-

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of key biosynthetic genes (e.g., PMT, TR-I, H6H).

Figure 4: Experimental workflow for gene expression analysis by qRT-PCR.

Detailed Methodology:

-

Total RNA Extraction:

-

RNA Quality and Quantity Assessment:

-

Determine RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[1]

-

Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize intact 18S and 28S ribosomal RNA bands.[1]

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme with oligo(dT) or random hexamer primers.[1]

-

-

Primer Design and Validation:

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]

-

Run the reaction in a real-time PCR cycler with a program such as: 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[1]

-

Include a melt curve analysis at the end to verify product specificity.[1]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, which normalizes the target gene's Ct value to the reference gene and a control sample.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jipb.net [jipb.net]

- 5. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Scopolamine - Wikipedia [en.wikipedia.org]

- 12. d.lib.msu.edu [d.lib.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tropane Alkaloid Biosynthesis [biocyclopedia.com]

- 16. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to Nortropinone Hydrochloride Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nortropinone hydrochloride and its structural analogs and derivatives. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Nortropinone, a demethylated derivative of tropinone (B130398), serves as a versatile scaffold for the synthesis of a wide array of structural analogs with diverse pharmacological activities. The rigid bicyclic [3.2.1] octane (B31449) core of nortropinone provides a unique three-dimensional framework that can be functionalized at various positions to modulate biological activity. This guide explores key classes of nortropinone derivatives, including N-substituted analogs, benzylidene derivatives, and other modifications, highlighting their therapeutic potential in areas such as cancer, central nervous system disorders, and metabolic diseases.

Synthesis of Nortropinone Analogs and Derivatives

The synthesis of nortropinone analogs often begins with commercially available tropinone or this compound. Key synthetic strategies include N-substitution of the secondary amine, and condensation reactions at the α-carbons to the carbonyl group.

N-Substituted Nortropinone Derivatives

A common strategy for synthesizing N-substituted nortropinone derivatives involves a two-step process starting from tropinone, as developed by Willand and coworkers. This method utilizes a reactivity umpolung approach.[1]

Experimental Protocol: Synthesis of N-Substituted Nortropinones (Willand et al. method) [1]

-

Preparation of 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide (IDABO): To a solution of tropinone (1 equivalent) in acetone, iodomethane (B122720) (1.1 equivalents) is added. The reaction mixture is stirred at room temperature until the precipitation of IDABO is complete. The solid is collected by filtration, washed with cold acetone, and dried to yield the product.

-

Synthesis of N-substituted nortropinone: A primary amine (1.2 equivalents) is added to a suspension of IDABO (1 equivalent) in a suitable solvent such as acetonitrile. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[2]

8-Alkyl-2,4-bisbenzylidene-3-nortropinones

The Claisen-Schmidt condensation is a versatile reaction for the synthesis of α,β-unsaturated ketones, and it can be applied to nortropinone to introduce benzylidene moieties.[3][4]

Experimental Protocol: Synthesis of 8-Alkyl-2,4-bisbenzylidene-3-nortropinones [3][5]

-

Reaction Setup: To a solution of an 8-alkyl-nortropinone derivative (1 equivalent) and an appropriate aromatic aldehyde (2.2 equivalents) in ethanol, a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) is added dropwise at 0 °C.[4]

-

Reaction and Workup: The reaction mixture is stirred at room temperature for a specified time (e.g., 24-48 hours), during which a precipitate may form.[5] The reaction is monitored by TLC. Once the reaction is complete, the mixture is poured into ice-cold water. The resulting solid is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[6]

Synthesis Workflow

Biological Activities and Structure-Activity Relationships (SAR)

Nortropinone analogs exhibit a broad range of biological activities, which are highly dependent on the nature and position of the substituents on the nortropinone core.

Antiproliferative Activity

Several studies have demonstrated the potent antiproliferative activity of nortropinone derivatives against various cancer cell lines. In particular, 8-alkyl-2,4-bisbenzylidene-3-nortropinones have shown significant cytotoxicity.

Quantitative Data: Antiproliferative Activity of Nortropinone Derivatives

| Compound ID | R Group (at N-8) | Ar Group (at C-2, C-4) | Cell Line | IC50 (µM) | Reference |

| 1 | -CH3 | Phenyl | HL-60 | 13.62 | [3] |

| 1 | -CH3 | Phenyl | A-549 | 16.78 | [3] |

| 1 | -CH3 | Phenyl | SMMC-7721 | 14.24 | [3] |

| 1 | -CH3 | Phenyl | MCF-7 | 16.57 | [3] |

| 1 | -CH3 | Phenyl | SW480 | 11.95 | [3] |

| 6 | -CH3 | 4-Chlorophenyl | HL-60 | 3.39 | [3] |

| 6 | -CH3 | 4-Chlorophenyl | A-549 | 13.59 | [3] |

| 6 | -CH3 | 4-Chlorophenyl | SMMC-7721 | 6.65 | [3] |

| 6 | -CH3 | 4-Chlorophenyl | MCF-7 | 13.09 | [3] |

| 6 | -CH3 | 4-Chlorophenyl | SW480 | 12.38 | [3] |

| 9 | -CH3 | 4-Nitrophenyl | HL-60 | 18.97 | [3] |

| 9 | -CH3 | 4-Nitrophenyl | A-549 | 29.23 | [3] |

| 9 | -CH3 | 4-Nitrophenyl | SMMC-7721 | 28.90 | [3] |

| 9 | -CH3 | 4-Nitrophenyl | MCF-7 | 21.14 | [3] |

| 9 | -CH3 | 4-Nitrophenyl | SW480 | 19.79 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity [3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nortropinone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT Assay Workflow

5-HT3 Receptor Antagonism

Certain nortropinone analogs have been investigated as antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.

Quantitative Data: 5-HT3 Receptor Binding Affinity

| Compound | Ki (nM) | Reference |

| Ramosetron | 0.091 | [7] |

| Palonosetron | 0.17 | [7] |

| Granisetron | 2.1 | |

| Ondansetron | 6.16 | [7] |

| Tropisetron | 5.3 | [7] |

| VUF 10166 (5-HT3A selective) | 0.04 | [7] |

5-HT3 Receptor Signaling Pathway

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Inhibition of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol, is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes. Nortropinone derivatives have been explored as potential inhibitors of this enzyme.

Quantitative Data: 11β-HSD1 Inhibition

| Compound ID | IC50 (µM) | Reference |

| Compound C | 0.07 | [8] |

| MK-0916 | 0.03 | [8] |

| c1a | low µM range | [9] |

| c3a | low µM range | [9] |

| c4a | low µM range | [9] |

| c6a | low µM range | [9] |

| c10a | low µM range | [9] |

11β-HSD1 Mechanism of Action and Inhibition

Pharmacokinetics

The pharmacokinetic properties of nortropinone derivatives are crucial for their development as therapeutic agents. These properties, including absorption, distribution, metabolism, and excretion (ADME), determine the bioavailability and in vivo efficacy of the compounds. Limited specific pharmacokinetic data for nortropinone analogs is publicly available, however, general protocols for assessing the pharmacokinetics of tropane (B1204802) alkaloids in animal models can be applied.[4][10]

Experimental Protocol: General Pharmacokinetic Study in Rats [11][12]

-

Animal Dosing: The nortropinone analog is administered to rats via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Blood samples are collected at predetermined time points after administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Purification and Characterization

The purification of synthesized nortropinone analogs is essential to obtain compounds of high purity for biological testing. Characterization is then performed to confirm the structure and purity of the final products.

Purification

Flash Column Chromatography: This is a common technique for purifying organic compounds. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity to separate the desired compound from impurities.[6]

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out of the solution.[4]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.[13][14][15][16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[17][18]

Conclusion

This compound and its derivatives represent a rich source of structurally diverse compounds with significant therapeutic potential. The synthetic versatility of the nortropinone scaffold allows for the generation of libraries of analogs that can be screened for a wide range of biological activities. This guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of key nortropinone derivatives. The detailed experimental protocols, quantitative data, and pathway visualizations presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships of nortropinone analogs will undoubtedly lead to the discovery of novel drug candidates for the treatment of various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. nevolab.de [nevolab.de]

- 6. orgsyn.org [orgsyn.org]

- 7. biorxiv.org [biorxiv.org]

- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 15. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Mass spectrometric characterization of different norandrosterone derivatives by low-cost mass spectrometric detectors using electron ionization and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Nortropinone Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nortropinone hydrochloride in various organic solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Quantitative and Qualitative Solubility Data

A thorough review of available literature and chemical databases reveals a limited amount of precise quantitative solubility data for this compound in organic solvents. However, existing qualitative information and data for structurally related compounds provide valuable insights for solvent selection in synthesis, purification, and formulation processes.

The following table summarizes the known solubility of this compound. For comparative purposes, data for the related compound Nortriptyline hydrochloride is also included, highlighting potential solubility trends within this class of molecules. Researchers should note that the solubility of hydrochloride salts can be significantly influenced by factors such as temperature, the presence of moisture, and the polymorphic form of the solid.

| Solvent | This compound | Nortriptyline Hydrochloride |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL[1] | ~30 mg/mL[2] |

| Chloroform | Soluble[3][4] | Freely Soluble[5] |

| Dichloromethane | Soluble[3][4] | - |

| Methanol | Soluble[3][4] | - |

| Ethanol | - | ~15 mg/mL[2] |

| Dimethylformamide (DMF) | - | ~30 mg/mL[2] |

| Acetonitrile (B52724) | - | - |

| Ethyl Acetate | - | - |

| Tetrahydrofuran (THF) | - | - |

| Acetone | - | - |

| Diethyl Ether | - | Practically Insoluble[5] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but no specific quantitative value has been reported in the reviewed literature. The solubility of Nortriptyline hydrochloride is provided for comparative purposes and should not be considered a direct substitute for experimental determination of this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of drug development. The following protocols outline a general method for determining the solubility of this compound in an organic solvent of interest.

Gravimetric Method for Solubility Determination

This method is a straightforward approach to estimate solubility.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Drying oven

Procedure:

-

Add a pre-weighed excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or stirrer until equilibrium is reached. The time to reach equilibrium should be determined empirically, but 24-48 hours is often sufficient.

-

After equilibration, centrifuge the vial to separate the undissolved solid.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

Calculate the solubility in mg/mL by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

For more precise and accurate solubility determination, quantification of the dissolved this compound in the saturated solution can be performed using a validated HPLC method.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and pH should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method.

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Construct a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Dilute a known volume of the clear supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

To aid in the practical application of the described protocols, the following diagram illustrates a general workflow for determining the solubility of this compound.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid - Sciencemadness Wiki [sciencemadness.org]

- 3. Prediction of solubility of drugs and other compounds in organic solvents. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Nuances of Nortropinone Hydrochloride: A Technical Guide to Its Hygroscopic Nature

For Immediate Release

This technical guide offers an in-depth analysis of the hygroscopic properties of nortropinone hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. Understanding the moisture uptake characteristics of this key pharmaceutical intermediate is paramount for ensuring its stability, quality, and performance in downstream applications. While specific quantitative sorption data for this compound is not publicly available, this document provides a framework for its characterization based on established pharmaceutical testing protocols and data from structurally related tropane (B1204802) alkaloids.

This compound's propensity to absorb moisture from the atmosphere is a crucial consideration in its handling, storage, and formulation. Several chemical suppliers explicitly classify the compound as hygroscopic. The uptake of water can lead to physical changes, such as deliquescence, and may impact chemical stability and dissolution kinetics. Therefore, a thorough evaluation of its hygroscopic nature is a critical step in preformulation studies.

Understanding Hygroscopicity: Classification and Impact

The hygroscopic character of a pharmaceutical solid dictates the necessary controls for its manufacturing, packaging, and storage to prevent degradation.[1] The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for hygroscopicity based on the percentage weight gain of a substance after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[2][3][4] This classification provides a clear benchmark for assessing the moisture sensitivity of a compound like this compound.

Table 1: European Pharmacopoeia Hygroscopicity Classification [2][3][4]

| Classification | % Weight Increase (w/w) | Description |

| Non-hygroscopic | ≤ 0.12% | Substance shows negligible moisture uptake. |

| Slightly hygroscopic | > 0.2% and < 2% | Substance absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | Substance readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | Substance absorbs a significant amount of moisture. |

| Deliquescent | Sufficient water is absorbed to form a liquid. | Substance dissolves in the absorbed atmospheric moisture. |

Given that related tropane alkaloids such as tropine (B42219) and atropine (B194438) are known to be hygroscopic, it is reasonable to anticipate that this compound would fall into the "hygroscopic" or "very hygroscopic" category.[5][6][7]

Experimental Protocols for Hygroscopicity Assessment

To definitively characterize the hygroscopic nature of this compound, two primary experimental methodologies are recommended: the conventional method as described in the European Pharmacopoeia and the more advanced Gravimetric Sorption Analysis (GSA).

European Pharmacopoeia (Ph. Eur.) Method

This method provides a straightforward approach to classifying the hygroscopicity of a substance.[2][4]

Methodology:

-

Sample Preparation: Use a glass weighing vessel (e.g., 50 mm in external diameter and 15 mm high). Weigh the vessel and its stopper (m1). Place a specified amount of this compound (as prescribed for loss on drying or water content tests) into the vessel and weigh again (m2).

-

Exposure: Place the unstoppered vessel in a desiccator maintained at 25°C and 80% relative humidity for 24 hours.[4] A saturated solution of ammonium (B1175870) chloride or ammonium sulfate (B86663) can be used to achieve this humidity.[4] Alternatively, a climatic cabinet set to 25 ± 1°C and 80 ± 2% RH can be used.[4]

-

Measurement: After 24 hours, stopper the weighing vessel and reweigh it (m3).[4]

-

Calculation: Calculate the percentage increase in mass using the following formula:

-

Classification: Classify the hygroscopicity of this compound based on the calculated percentage weight gain as detailed in Table 1.[4]

Gravimetric Sorption Analysis (GSA)

GSA is a more sophisticated and accurate method that provides detailed information on the moisture sorption and desorption behavior of a material across a wide range of relative humidities.[2][8][9] This technique is crucial for understanding the kinetics of water uptake and for identifying critical humidity levels that may induce physical changes.[10]

Methodology:

-

Sample Preparation: Place a precisely weighed sample of this compound (typically 5-15 mg) into the sample pan of a gravimetric sorption analyzer.[1]

-

Pre-treatment/Drying: The sample is first dried in situ to establish a dry reference weight. This is a critical step not included in the standard Ph. Eur. method and leads to a more accurate hygroscopicity assessment.[2][8] This is typically achieved by exposing the sample to a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Sorption Phase: The relative humidity of the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a constant weight over time).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate a desorption isotherm. This can reveal hysteresis, which provides insights into the physical state and porosity of the material.[11]

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This plot provides a detailed profile of how this compound interacts with water vapor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the recommended experimental protocols for assessing the hygroscopicity of this compound.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical physical property that must be quantitatively assessed during drug development. While direct data is limited, established methodologies within the pharmaceutical industry provide a clear path for its characterization. It is strongly recommended that researchers and drug development professionals conduct either the European Pharmacopoeia hygroscopicity test for classification or, preferably, a comprehensive Gravimetric Sorption Analysis to fully understand the moisture interaction profile of this compound. The resulting data will be invaluable for defining appropriate handling, storage, and packaging conditions, thereby ensuring the long-term stability and quality of this compound and the active pharmaceutical ingredients derived from it.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Buy Atropine sulfate hydrate [smolecule.com]

- 6. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tropine - Wikipedia [en.wikipedia.org]

- 8. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. usp.org [usp.org]

Nortropinone Hydrochloride as a Metabolite of Tropinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone, the N-demethylated metabolite of tropinone (B130398), is a significant compound in the study of tropane (B1204802) alkaloid metabolism and serves as a valuable intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the formation of nortropinone hydrochloride from tropinone, detailing the metabolic pathways, comparative analysis of synthetic methods, and analytical techniques for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Introduction

Tropinone is a bicyclic alkaloid that serves as a crucial precursor in the biosynthesis of a wide range of tropane alkaloids, including atropine (B194438) and cocaine. The metabolism of tropinone is a key area of study for understanding the biosynthesis and degradation of these medicinally important compounds. One of the primary metabolic routes for tropinone is N-demethylation, which results in the formation of nortropinone. This conversion can occur through various enzymatic and chemical processes. This compound, the salt form, is often used in research and pharmaceutical development due to its stability and solubility.[1]

This guide will explore the formation of nortropinone from tropinone through enzymatic pathways, primarily mediated by cytochrome P450 enzymes, as well as through chemical methods such as photochemical and electrochemical N-demethylation.

Metabolic Pathway of Tropinone to Nortropinone

The in vivo conversion of tropinone to nortropinone is primarily an oxidative metabolic process.

Enzymatic N-demethylation by Cytochrome P450

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes responsible for the metabolism of a wide array of xenobiotics and endogenous compounds.[2] In the context of tropane alkaloid metabolism, specific CYP enzymes catalyze the N-demethylation of tropinone. This process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield nortropinone and formaldehyde.

The reaction can be summarized as follows: Tropinone + O₂ + NADPH + H⁺ → Nortropinone + Formaldehyde + H₂O + NADP⁺

While specific kinetic parameters for the N-demethylation of tropinone by a particular CYP isozyme are not extensively documented in publicly available literature, the general mechanism of CYP-mediated N-demethylation is well-established.[3] The catalytic cycle involves the activation of molecular oxygen by the heme iron of the enzyme, followed by hydrogen abstraction from the methyl group of tropinone, hydroxylation, and subsequent cleavage of the C-N bond.

dot

Caption: Cytochrome P450-mediated N-demethylation of tropinone.

Synthetic Methods for Nortropinone Production

Several chemical methods have been developed for the N-demethylation of tropinone to produce nortropinone. These methods offer alternatives to enzymatic synthesis and are often employed for larger-scale production.

Photochemical N-demethylation

The photochemical N-demethylation of tropinone can be achieved by treatment with a photosensitizer, such as tetraphenylporphyrin, in the presence of oxygen and light.[4] This method provides a clean conversion to nortropinone.[4] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the demethylated product.

Electrochemical N-demethylation

A practical and efficient method for the N-demethylation of tropane alkaloids, including tropinone, is through an electrochemical process.[5][6] This method avoids the use of hazardous oxidizing agents and toxic solvents.[5] The reaction is typically carried out in a simple electrochemical cell using a porous glassy carbon electrode.[5] The process involves the anodic oxidation of the tertiary amine to form an iminium intermediate, which is then converted to nortropinone.[6]

Data Presentation

Comparative Yields of Nortropinone Synthesis

| Method | Reagents/Conditions | Yield (%) | Reference |

| Photochemical | Tetraphenylporphyrin, O₂, light | Not specified | [4] |

| Electrochemical | Glassy carbon electrode, ethanol (B145695)/water | ~70-95% (for related tropane alkaloids) | [6] |

| Chemical (von Braun) | Cyanogen bromide | Moderate | |

| Chemical (Chloroformate) | α-Chloroethyl chloroformate | Good |

Spectroscopic Data for this compound

4.2.1. 1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.45 | br s | 2H | H-1, H-5 |

| 2.75 | t | 4H | H-2, H-4 (axial) |